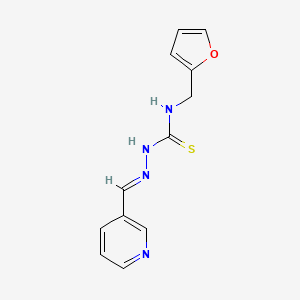

N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide

Description

N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide (hereafter referred to as the target compound) is a thiosemicarbazone derivative characterized by a furylmethyl group at the N1 position and a 3-pyridylmethylidene moiety at the hydrazinecarbothioamide backbone.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-[(E)-pyridin-3-ylmethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c18-12(14-9-11-4-2-6-17-11)16-15-8-10-3-1-5-13-7-10/h1-8H,9H2,(H2,14,16,18)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVFYVDUEKTAKN-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=S)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=S)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the SARS-CoV-2 main protease (Mpro). This enzyme is a critical target for antiviral drug development against COVID-19. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

- Molecular Formula : C12H12N4S

- Molecular Weight : 244.31 g/mol

The compound features a hydrazine backbone with functional groups that enhance its interaction with biological targets.

Research indicates that derivatives of this compound exhibit inhibitory activity against SARS-CoV-2 Mpro. The mechanism involves binding to the active site of the protease, thereby preventing viral replication. The compound's structure allows for effective interactions with the enzyme, which is crucial for its antiviral activity.

Biological Activity and Efficacy

Several studies have assessed the biological activity of this compound and its derivatives:

- Inhibition of SARS-CoV-2 Mpro : A notable derivative, identified as F8-S43, demonstrated an IC50 value of 10.76 μM , indicating effective inhibition of the protease. Further optimization led to compounds F8-B6 and F8-B22, which exhibited even lower IC50 values of 1.57 μM and 1.55 μM , respectively .

Table 1: Summary of Biological Activity Data

| Compound | IC50 (μM) | CC50 (μM) | Remarks |

|---|---|---|---|

| F8-S43 | 10.76 | >100 | Potent inhibitor of SARS-CoV-2 Mpro |

| F8-B6 | 1.57 | >100 | Reversible covalent inhibitor |

| F8-B22 | 1.55 | >100 | Non-peptidomimetic inhibitor |

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compounds generally exhibited low toxicity in Vero and MDCK cell lines, with CC50 values exceeding 100 μM . This suggests a favorable safety profile for further development as antiviral agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that specific modifications to the compound's structure significantly influenced its inhibitory potency. For instance, replacing certain phenyl groups resulted in varying degrees of activity, emphasizing the importance of structural integrity for maintaining efficacy against Mpro .

Case Studies and Applications

Recent research has highlighted the potential applications of this compound derivatives in drug development:

- COVID-19 Treatment : The identification of these compounds as inhibitors of SARS-CoV-2 Mpro positions them as candidates for further investigation in therapeutic settings.

- Antiviral Research : Ongoing studies are focused on optimizing these compounds to enhance their potency and selectivity while minimizing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiosemicarbazone Derivatives

Structural and Functional Group Variations

Thiosemicarbazones are a versatile class of compounds with diverse biological activities. Below is a comparison of the target compound with key analogues:

Table 1: Structural Features of Selected Thiosemicarbazones

Key Observations:

- Substituent Effects : The p-tolyl group in TSC1 and the chlorophenyl group in Compound 4 correlate with antifungal and antibacterial activities, respectively. The target compound’s furyl and pyridyl groups may reduce bioactivity compared to these analogues.

- Metal Coordination : Ni(II) and Cu(II) complexes of salicylaldehyde-derived thiosemicarbazones show enhanced antimicrobial activity , suggesting that the target compound’s lack of metal coordination may limit its efficacy.

Key Observations:

- The target compound’s inactivity contrasts with TSC1’s potency, likely due to differences in substituent electronic properties (e.g., electron-donating p-tolyl vs. furyl groups).

Physicochemical and Structural Properties

Table 3: Physicochemical Data

Key Observations:

- TSC1’s protonation constants and solution speciation were extensively studied , providing insights into its bioavailability under physiological pH conditions. The target compound lacks such data, limiting its pharmacological evaluation.

- Crystallographic data for TSC2 and TSC3 reveal monoclinic systems with distinct unit cell parameters, suggesting substituent-dependent packing arrangements.

Preparation Methods

Alkylation of Thiosemicarbazide Followed by Schiff Base Formation

This two-step approach begins with the introduction of the 2-furylmethyl group to thiosemicarbazide, followed by condensation with 3-pyridinecarbaldehyde.

Step 1: Synthesis of N1-(2-Furylmethyl)Thiosemicarbazide

Thiosemicarbazide undergoes nucleophilic alkylation with 2-(chloromethyl)furan in the presence of a base (e.g., sodium hydride or triethylamine). The reaction proceeds via an SN2 mechanism, yielding N1-(2-furylmethyl)thiosemicarbazide (Table 1).

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-(Chloromethyl)furan | DMF | 80°C | 6 | 72 |

| Triethylamine | Ethanol | Reflux | 4 | 68 |

Step 2: Condensation with 3-Pyridinecarbaldehyde

The resultant thiosemicarbazide reacts with 3-pyridinecarbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). The Schiff base formation generates the target compound, with the reaction monitored via TLC or NMR spectroscopy.

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Pyridinecarbaldehyde | AcOH | Ethanol | 8 | 65 |

Direct Hydrazinolysis of Isothiocyanate Derivatives

An alternative method involves the synthesis of 2-furylmethyl isothiocyanate through the reaction of 2-furanmethylamine with thiophosgene (Cl₂C=S) or carbon disulfide (CS₂). Subsequent treatment with hydrazine hydrate yields N1-(2-furylmethyl)thiosemicarbazide , which is then condensed with 3-pyridinecarbaldehyde as described above.

Key Reaction Parameters:

- Thiophosgene Route : Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Carbon Disulfide Route : Requires alkaline conditions (NaOH) and elevated temperatures (60–70°C).

Mechanistic Insights and Optimization

Role of Substituents in Reaction Efficiency

The electron-donating nature of the furyl group enhances nucleophilic reactivity during alkylation, while the pyridyl moiety stabilizes the hydrazone linkage via conjugation. Substitution at the N1 position (furylmethyl) sterically influences the condensation step, necessitating optimized molar ratios (1:1.2 thiosemicarbazide:aldehyde).

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve alkylation yields by stabilizing ionic intermediates. In contrast, protic solvents (e.g., ethanol) facilitate Schiff base formation through hydrogen-bond stabilization. Acidic catalysts (e.g., AcOH) protonate the aldehyde carbonyl, accelerating nucleophilic attack by the thiosemicarbazide amine.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyridyl-H), 8.45 (d, 1H, furyl-H), 7.89 (m, 2H, hydrazone-H), 6.52 (m, 2H, furyl-H), 4.32 (s, 2H, CH₂).

- IR (KBr) : 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S), 750 cm⁻¹ (furan ring).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazone bond and planar geometry of the pyridyl and furyl rings, with dihedral angles <10°.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Alkylation-Condensation | High purity, scalable | Multi-step, solvent-intensive | 58–65 |

| Isothiocyanate Route | Fewer steps | Hazardous reagents (thiophosgene) | 50–60 |

Applications and Derivatives

While the primary focus is synthesis, preliminary studies on analogous compounds suggest potential antiviral and anticancer activities. For instance, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives exhibit inhibitory effects against SARS-CoV-2 Mpro (IC₅₀ = 1.55–10.76 μM), underscoring the therapeutic relevance of this structural class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.